6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a pyrido[3,2-d]pyrimidine core, which is substituted with a 3,4-difluorophenyl group at the 6-position and an ethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 3,4-difluoroaniline with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized to yield the pyridopyrimidine core. The ethoxy group is introduced through an alkylation reaction using ethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyridopyrimidine N-oxide.
Reduction: Formation of reduced pyridopyrimidine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidine: Shares the pyridopyrimidine core but with different substitution patterns.
Thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring structure, offering different electronic properties
Uniqueness
6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
917759-13-8 |
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Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)8-3-4-9(16)10(17)7-8/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
MVUBFHPEIRFJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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